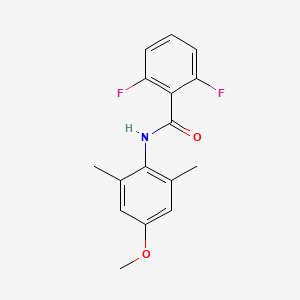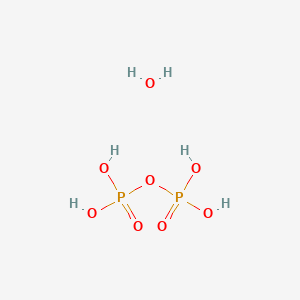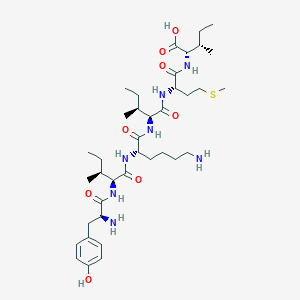![molecular formula C12H14N4 B14208081 1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole CAS No. 917919-90-5](/img/structure/B14208081.png)
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a diazenyl group (–N=N–) attached to a 4-methylphenyl group, making it a diazo compound. The presence of the diazenyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylimidazole with 4-methylbenzenediazonium chloride under basic conditions. The reaction typically proceeds as follows:
Formation of 4-methylbenzenediazonium chloride: This is achieved by diazotizing 4-methylaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl).
Coupling reaction: The 4-methylbenzenediazonium chloride is then reacted with 1,2-dimethylimidazole in an alkaline medium, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Diazotization: Large quantities of 4-methylaniline are diazotized using sodium nitrite and hydrochloric acid.
Coupling: The resulting diazonium salt is coupled with 1,2-dimethylimidazole in a controlled environment to ensure high yield and purity.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound.
化学反応の分析
Types of Reactions
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
作用機序
The mechanism of action of 1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can be compared with other diazo compounds and imidazole derivatives:
Similar Compounds: 4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole, 1,2-dimethyl-4-[(E)-(phenyl)diazenyl]-1H-imidazole.
Uniqueness: The presence of both the diazenyl group and the imidazole ring in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
917919-90-5 |
|---|---|
分子式 |
C12H14N4 |
分子量 |
214.27 g/mol |
IUPAC名 |
(1,2-dimethylimidazol-4-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C12H14N4/c1-9-4-6-11(7-5-9)14-15-12-8-16(3)10(2)13-12/h4-8H,1-3H3 |
InChIキー |
OOPTTWIUIBYFJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CN(C(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




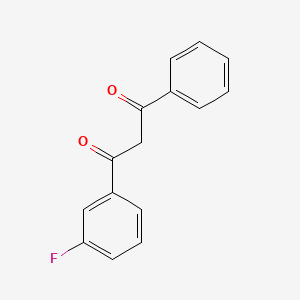
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
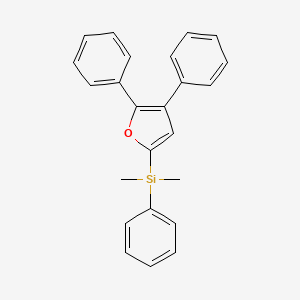

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)

![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
